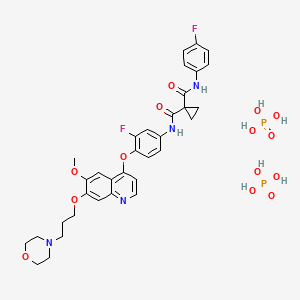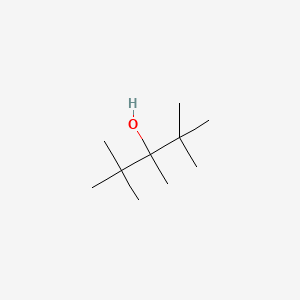
3-Pentanol, 2,2,3,4,4-pentamethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pentanol, 2,2,3,4,4-pentamethyl- is an organic compound with the molecular formula C10H22O and a molecular weight of 158.2811 g/mol . It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is also known by its IUPAC name, 2,2,3,4,4-pentamethyl-3-pentanol .
准备方法
Synthetic Routes and Reaction Conditions
3-Pentanol, 2,2,3,4,4-pentamethyl- can be synthesized through several methods. One common approach involves the reaction of tert-butyllithium with esters of acids . This reaction typically requires low temperatures and an inert atmosphere to prevent the highly reactive tert-butyllithium from decomposing or reacting with moisture.
Industrial Production Methods
In industrial settings, the production of 3-Pentanol, 2,2,3,4,4-pentamethyl- often involves the use of Grignard reagents. These reagents, prepared by reacting organohalides with magnesium, react with carbonyl compounds to yield alcohols . The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
3-Pentanol, 2,2,3,4,4-pentamethyl- undergoes various chemical reactions, including:
Dehydration: This reaction involves the removal of water (H2O) from the compound, leading to the formation of alkenes.
Ozonolysis: This reaction involves the cleavage of alkenes to form carbonyl compounds such as aldehydes and ketones.
Common Reagents and Conditions
Dehydration: Typically carried out using strong acids like sulfuric acid (H2SO4) or phosphoric acid (H3PO4) under elevated temperatures.
Major Products Formed
科学研究应用
3-Pentanol, 2,2,3,4,4-pentamethyl- has several applications in scientific research:
作用机制
The mechanism of action of 3-Pentanol, 2,2,3,4,4-pentamethyl- involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological molecules . In chemical reactions, its reactivity is primarily determined by the steric hindrance around the hydroxyl group, which affects its ability to undergo nucleophilic substitution and elimination reactions .
相似化合物的比较
Similar Compounds
Uniqueness
3-Pentanol, 2,2,3,4,4-pentamethyl- is unique due to its highly branched structure, which imparts significant steric hindrance. This characteristic affects its reactivity and makes it distinct from other similar compounds. For example, its dehydration products differ from those of less branched alcohols, leading to unique alkenes and carbonyl compounds upon ozonolysis .
属性
CAS 编号 |
5857-69-2 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC 名称 |
2,2,3,4,4-pentamethylpentan-3-ol |
InChI |
InChI=1S/C10H22O/c1-8(2,3)10(7,11)9(4,5)6/h11H,1-7H3 |
InChI 键 |
UYFZQUABCZILAI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C)(C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


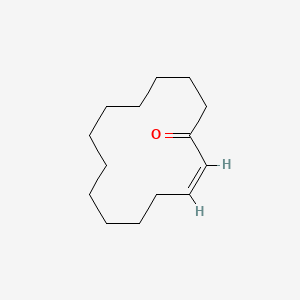
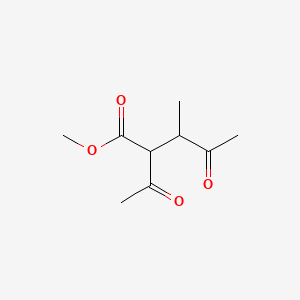
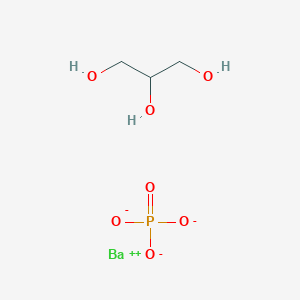
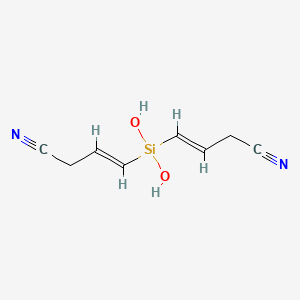
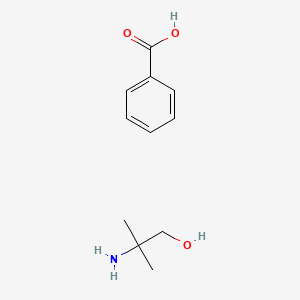
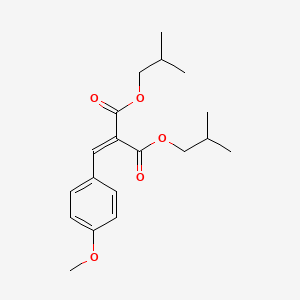
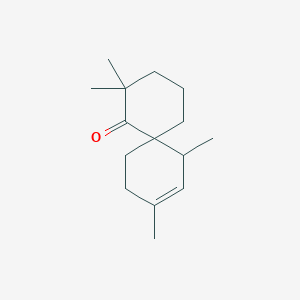
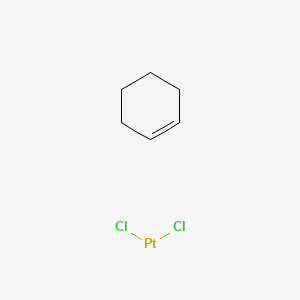

![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)



